2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid
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Overview
Description
2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid is a boronic acid derivative with the molecular formula C8H12BNO4S. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with methoxy and methylsulfanyl groups. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dimethoxypyridine, which serves as the core structure.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This is commonly achieved through a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving methoxy groups.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.
Substituted Pyridines: Formed through nucleophilic substitution of methoxy groups.
Scientific Research Applications
2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The methoxy and methylsulfanyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine-3-boronic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
3-Methylsulfanylpyridine-5-boronic acid: Lacks the methoxy groups, affecting its reactivity and solubility.
2,6-Dimethoxy-4-methylsulfanylpyridine-5-boronic acid: Similar structure but with different substitution pattern, leading to variations in reactivity.
Uniqueness
2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid is unique due to the combination of methoxy and methylsulfanyl groups on the pyridine ring, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules.
Properties
IUPAC Name |
(2,6-dimethoxy-5-methylsulfanylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-13-7-5(9(11)12)4-6(15-3)8(10-7)14-2/h4,11-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDHIUFVLLBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)OC)SC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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